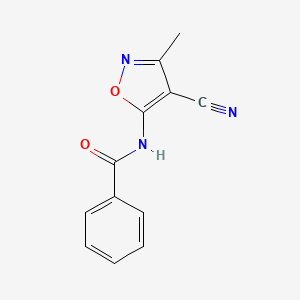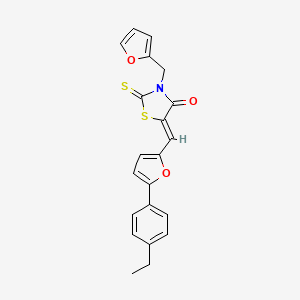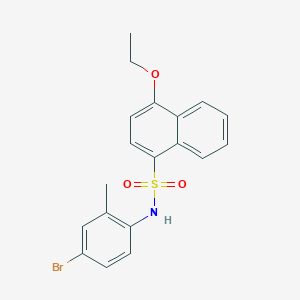
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide, also known as BMS-986142, is a small molecule inhibitor that is being studied for its potential therapeutic effects on autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide works by selectively inhibiting JAK1, a key enzyme involved in the signaling pathways that regulate immune responses. By blocking JAK1, N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide can reduce the production of pro-inflammatory cytokines and other mediators that contribute to autoimmune diseases.
Efectos Bioquímicos Y Fisiológicos
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to have potent anti-inflammatory effects in preclinical studies. This compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma, and can also inhibit the activation of immune cells, such as T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide has several advantages for laboratory experiments, including its potency and selectivity for JAK1. However, this compound also has some limitations, including its relatively short half-life and potential for off-target effects.
Direcciones Futuras
There are several potential future directions for the study of N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide. These include further preclinical studies to evaluate its efficacy and safety in various autoimmune disease models, as well as clinical trials to determine its therapeutic potential in humans. Additionally, researchers may investigate the potential for combination therapies with other immunomodulatory agents or explore the use of N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide in other disease areas, such as cancer or infectious diseases.
In conclusion, N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of autoimmune diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential, but the preclinical and clinical data to date are encouraging.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide involves several steps, including the reaction of 4-bromo-2-methylphenol with ethyl 2-naphthoate, followed by sulfonation and subsequent reaction with ammonia. The final product is obtained after purification and crystallization.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to have potent inhibitory effects on the Janus kinase (JAK) family of enzymes, which are involved in the regulation of immune responses. This compound has been studied for its potential therapeutic effects on a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c1-3-24-18-10-11-19(16-7-5-4-6-15(16)18)25(22,23)21-17-9-8-14(20)12-13(17)2/h4-12,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSIEFIMCIHDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)
![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)
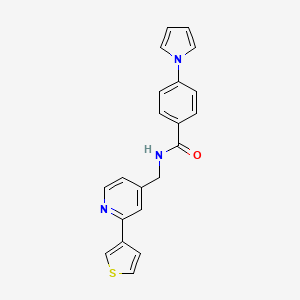
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)
![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)
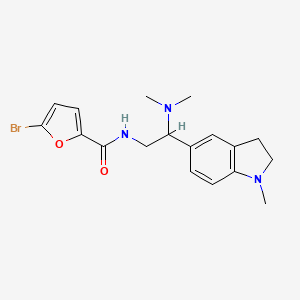
![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)
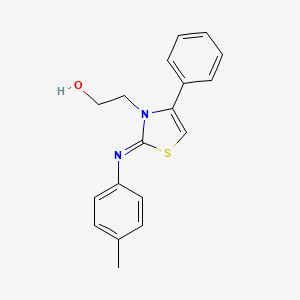
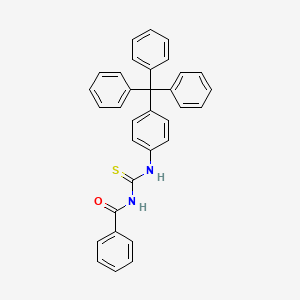
![N1-cyclopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2912133.png)
![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2912134.png)
